Aep-IN-3

Description

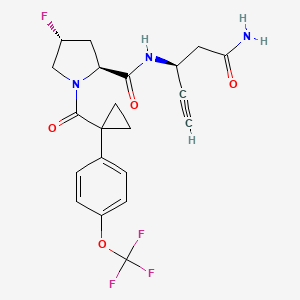

Structure

3D Structure

Properties

Molecular Formula |

C21H21F4N3O4 |

|---|---|

Molecular Weight |

455.4 g/mol |

IUPAC Name |

(2S,4R)-N-[(3S)-5-amino-5-oxopent-1-yn-3-yl]-4-fluoro-1-[1-[4-(trifluoromethoxy)phenyl]cyclopropanecarbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H21F4N3O4/c1-2-14(10-17(26)29)27-18(30)16-9-13(22)11-28(16)19(31)20(7-8-20)12-3-5-15(6-4-12)32-21(23,24)25/h1,3-6,13-14,16H,7-11H2,(H2,26,29)(H,27,30)/t13-,14-,16+/m1/s1 |

InChI Key |

WXTJCPHELGTTJU-FMKPAKJESA-N |

Isomeric SMILES |

C#C[C@H](CC(=O)N)NC(=O)[C@@H]1C[C@H](CN1C(=O)C2(CC2)C3=CC=C(C=C3)OC(F)(F)F)F |

Canonical SMILES |

C#CC(CC(=O)N)NC(=O)C1CC(CN1C(=O)C2(CC2)C3=CC=C(C=C3)OC(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Aep-IN-3: A Technical Deep Dive into its Mechanism of Action

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Aep-IN-3, also identified as compound 18 in its primary literature, is a potent, orally active, and brain-penetrant inhibitor of asparaginyl endopeptidase (AEP). AEP, also known as legumain or δ-secretase, is a lysosomal cysteine protease implicated in the pathogenesis of neurodegenerative disorders, particularly Alzheimer's disease. This technical guide delineates the mechanism of action of this compound, presenting key data and experimental methodologies to support further research and development.

Core Mechanism of Action

This compound functions as an orthosteric, irreversible inhibitor of AEP. Its mechanism of action is centered on the covalent modification of the catalytic cysteine residue within the AEP active site. The inhibitor possesses an alkyne "warhead" that, due to its proximity within the binding pocket, forms a stable thioenol ether with the cysteine residue, thereby irreversibly inactivating the enzyme. This targeted inhibition prevents the downstream proteolytic activity of AEP on its substrates, most notably the Tau protein, a key factor in the pathology of Alzheimer's disease.

Signaling Pathway

The primary signaling pathway affected by this compound is the AEP-mediated cleavage of the Tau protein. In the context of Alzheimer's disease, hyperphosphorylated Tau aggregates to form neurofibrillary tangles (NFTs), a hallmark of the disease. AEP has been identified as a key enzyme that cleaves Tau at the N368 residue, generating aggregation-prone fragments. By inhibiting AEP, this compound prevents the formation of these toxic Tau fragments, thereby mitigating a critical step in the progression of neurofibrillary pathology.

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value |

| Target | Asparaginyl Endopeptidase (AEP) |

| IC50 | 7.8 ± 0.9 nM |

| Binding Mode | Orthosteric, Irreversible |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in TauP301L Transgenic Mice

| Parameter | Value |

| Animal Model | TauP301L Transgenic Mice |

| Dosage | 20 mg/kg, orally, twice daily |

| Treatment Duration | 5 days |

| Bioavailability (Oral) | 83% |

| Effect | Significant inhibition of AEP activity in the brain |

| Outcome | Reduced formation of the Tau N368 fragment |

Experimental Protocols

AEP Inhibition Assay (In Vitro)

The potency of this compound was determined using a biochemical assay to measure the inhibition of recombinant human AEP.

-

Enzyme and Substrate: Recombinant human AEP was used as the enzyme source. A fluorogenic substrate, Z-Asn-AMC (N-carbobenzoxy-L-asparaginyl-7-amino-4-methylcoumarin), was used to measure enzyme activity.

-

Inhibitor Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to various concentrations for the assay.

-

Assay Procedure:

-

The assay was performed in a 96-well plate format.

-

This compound dilutions were pre-incubated with recombinant human AEP in an assay buffer (e.g., 50 mM MES, pH 5.5, containing 1 mM DTT and 0.01% Triton X-100) for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction was initiated by the addition of the fluorogenic substrate Z-Asn-AMC.

-

The fluorescence intensity was measured over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm excitation and 460 nm emission).

-

-

Data Analysis: The rate of substrate cleavage was calculated from the linear portion of the fluorescence versus time curve. The IC50 value, representing the concentration of this compound required to inhibit 50% of the AEP activity, was determined by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Efficacy Study in TauP301L Transgenic Mice

The in vivo efficacy of this compound was evaluated in a transgenic mouse model of tauopathy.

-

Animal Model: Male or female TauP301L transgenic mice, which express a mutant form of human Tau associated with frontotemporal dementia, were used.

-

Drug Administration: this compound was formulated for oral administration (e.g., in a vehicle such as 0.5% methylcellulose) and administered to the mice at a dose of 20 mg/kg twice daily for 5 consecutive days. A vehicle control group received the formulation without the active compound.

-

Tissue Collection and Processing: At the end of the treatment period, mice were euthanized, and brain tissue was collected. The brain was dissected, and specific regions (e.g., cortex and hippocampus) were homogenized in appropriate buffers for subsequent biochemical analysis.

-

AEP Activity Assay: A portion of the brain homogenate was used to measure AEP activity using the fluorogenic substrate assay described above to confirm target engagement.

-

Western Blot Analysis for Tau N368 Fragment:

-

Brain lysates were prepared, and protein concentrations were determined.

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for the Tau N368 fragment. An antibody against total Tau was used for normalization.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.

-

-

Data Analysis: The levels of the Tau N368 fragment were normalized to total Tau levels and compared between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: In vivo experimental workflow for this compound.

The Role of Aep-IN-3 in Alzheimer's Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. A growing body of evidence implicates asparaginyl endopeptidase (AEP), also known as δ-secretase, as a key pathological driver in AD. AEP is a lysosomal cysteine protease that is upregulated and overactivated in the aging and AD brain.[1][2] It plays a crucial role in the pathogenesis of AD by cleaving both amyloid precursor protein (APP) and tau, thereby promoting the formation of Aβ and aggregation-prone tau fragments.[1][2][3] Aep-IN-3 (also referred to as compound 18) is an orally active, potent, and brain-penetrant inhibitor of AEP, representing a promising therapeutic agent for Alzheimer's disease. This technical guide provides an in-depth overview of the role of this compound in mitigating AD pathogenesis, including its mechanism of action, supporting quantitative data, and detailed experimental protocols.

The C/EBPβ/AEP Signaling Pathway in Alzheimer's Disease

The CCAAT-enhancer-binding protein (C/EBPβ)/AEP signaling pathway is a critical upstream regulator of AD pathogenesis. Chronic neuroinflammation, a hallmark of AD, activates the transcription factor C/EBPβ, which in turn upregulates the expression of AEP. This overexpressed and activated AEP then cleaves APP and tau, initiating the cascade of events leading to plaque and tangle formation. Furthermore, this pathway is inversely correlated with insulin signaling in the human brain, and its activation has been linked to shortened lifespan in animal models, highlighting its central role in age-related neurodegeneration.

Signaling Pathway Diagram

Caption: The C/EBPβ/AEP signaling cascade and the inhibitory action of this compound.

This compound: A Potent and Orally Bioavailable AEP Inhibitor

This compound was developed as a first-in-class orthosteric, selective, orally bioavailable, and brain-penetrant AEP inhibitor with an irreversible binding mechanism. Its design was optimized from a series of reversible inhibitors to ensure sustained and complete blockage of AEP activity.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (AEP Inhibition) | 7.8 ± 0.9 nM |

Table 2: In Vivo Pharmacodynamic Effects of this compound in TauP301L Transgenic Mice

| Treatment Group | AEP Activity Inhibition (Brain) | Reduction in Tau N368 Fragment | Reference |

| This compound (20 mg/kg, 5 days, p.o.) | Significant Inhibition | Significant Reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound.

In Vitro AEP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AEP.

Materials:

-

Recombinant human AEP

-

Fluorogenic AEP substrate (e.g., Z-Ala-Ala-Asn-AMC)

-

This compound (compound 18)

-

Assay buffer (e.g., 50 mM MES, pH 5.5, 250 mM NaCl, 5 mM DTT)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the AEP enzyme to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic AEP substrate.

-

Monitor the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacodynamic Study in TauP301L Transgenic Mice

Objective: To assess the in vivo efficacy of orally administered this compound in inhibiting brain AEP activity and reducing the formation of the pathological Tau N368 fragment.

Animal Model:

-

Tau transgenic mice expressing the 2N4R isoform of human Tau with the P301L mutation.

Treatment:

-

Administer this compound (20 mg/kg) or vehicle (e.g., 0.5% methylcellulose) orally to the mice once daily for 5 consecutive days.

Sample Collection and Analysis:

-

Following the final dose, euthanize the mice and harvest the brains and peripheral organs.

-

For AEP activity measurement, homogenize the brain tissue in a suitable lysis buffer and perform the in vitro AEP inhibition assay as described above, using the brain homogenate as the enzyme source.

-

For Tau N368 fragment analysis, perform Western blotting on the brain homogenates using an antibody specific for the Tau N368 fragment. Total tau levels should also be measured for normalization.

-

Quantify the band intensities to determine the relative levels of the Tau N368 fragment in the treated versus vehicle control groups.

Experimental Workflow Diagram

Caption: Workflow for the in vitro and in vivo evaluation of this compound.

Conclusion and Future Directions

This compound is a potent and orally bioavailable AEP inhibitor that effectively targets a key pathological pathway in Alzheimer's disease. By inhibiting the AEP-mediated cleavage of APP and Tau, this compound has demonstrated the potential to reduce the formation of amyloid plaques and neurofibrillary tangles. The preclinical data strongly support the continued investigation of this compound and other AEP inhibitors as a disease-modifying therapeutic strategy for Alzheimer's disease. Future long-term studies in relevant animal models are warranted to fully elucidate the effects of this compound on cognitive function and overall disease progression.

References

AENK: An In-depth Technical Guide on a Potent Inhibitor of Asparaginyl Endopeptidase and its Impact on Tau Protein Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurofibrillary tangles (NFTs), primarily composed of hyperphosphorylated and aggregated tau protein, are a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Asparaginyl endopeptidase (AEP), a lysosomal cysteine protease, has emerged as a key player in the pathogenesis of these tauopathies. Under acidic conditions often present in the aging or diseased brain, AEP becomes activated and can cleave tau at specific asparagine residues, generating fragments that are prone to aggregation.[1][2] Furthermore, AEP can indirectly promote tau hyperphosphorylation by cleaving protein phosphatase 2A (PP2A) inhibitor 2 (I2PP2A), also known as SET, leading to the inhibition of PP2A, a major tau phosphatase.[3][4] This technical guide focuses on AENK, a specific and competitive inhibitor of AEP, and its effects on mitigating tau pathology. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental methodologies.

Introduction to Asparaginyl Endopeptidase (AEP) and its Role in Tau Pathology

Asparaginyl endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that is activated in acidic environments.[4] In the context of neurodegenerative diseases, brain acidosis can trigger the activation and translocation of AEP from the lysosome to the cytoplasm. Once in the cytoplasm, activated AEP can exert its pathological effects on tau protein through two primary mechanisms:

-

Direct Cleavage of Tau: AEP cleaves tau protein at specific asparagine residues, notably N255 and N368. This cleavage generates truncated tau fragments that are more prone to aggregation and subsequent formation of NFTs.

-

Indirect Hyperphosphorylation of Tau: AEP can cleave SET (also known as I2PP2A), a potent inhibitor of protein phosphatase 2A (PP2A). This cleavage leads to the inhibition of PP2A, a key phosphatase responsible for dephosphorylating tau. The resulting decrease in PP2A activity leads to the accumulation of hyperphosphorylated tau, a critical step in NFT formation.

Given its central role in initiating and propagating tau pathology, AEP has become a promising therapeutic target for the treatment of tauopathies.

AENK: A Specific Inhibitor of AEP

AENK is an amino- and carboxy-terminal blocked tetrapeptide that functions as a specific, competitive inhibitor of AEP. It is believed to act as a competitive substrate that is hydrolyzed by AEP. The specificity of AENK for AEP has been demonstrated in studies where it did not affect the cleavage of substrates for other proteases like cathepsin B/L and cathepsin S. Its ability to selectively and completely suppress tau cleavage by AEP makes it a valuable tool for studying the pathological roles of AEP and a potential therapeutic candidate.

Mechanism of Action of AENK in Preventing Tau Pathology

AENK mitigates tau pathology by directly inhibiting the enzymatic activity of AEP. This inhibition prevents both the direct cleavage of tau and the AEP-mediated inhibition of PP2A. The proposed signaling pathway is as follows:

Quantitative Data on the Effects of AENK

The efficacy of AENK in mitigating tau pathology and its downstream effects has been demonstrated in several preclinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Effects of AENK

| Parameter | Model System | Treatment | Outcome | Reference |

| Tau Cleavage | Co-transfection of GST-tau and wild-type AEP | AENK | Complete suppression of tau cleavage by AEP | |

| Tau Hyperphosphorylation | Primary neurons exposed to Oxygen-Glucose Deprivation (OGD) | AENK (10, 25, 50 µg/ml) | Significant reduction in tau phosphorylation at pS202/pT205 (AT8) and pS199 | |

| Synaptic Protein Levels | Primary neurons exposed to OGD | AENK (50 µg/ml) | Upregulation of pre-synaptic protein synapsin (p=0.0252) and post-synaptic protein PSD95 (p=0.0411) |

Table 2: In Vivo Effects of AENK

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Tau Hyperphosphorylation | Traumatic Brain Injury (TBI) in rats | AENK (50 µg) | Significant reduction in tau phosphorylation at pS202/pT205 (AT8) (p=0.0256) and pS199 (p=0.0079) | |

| Synaptic Protein Levels | TBI in rats | AENK (50 µg) | Upregulation of pre-synaptic protein synaptophysin (p=0.0135) and post-synaptic protein PSD95 (p=0.0034) | |

| Cognitive Function | Ischemic stroke (MCAO) in rats | AENK | Attenuation of cognitive deficits |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.

In Vitro Tau Cleavage Assay

This assay is designed to assess the direct cleavage of tau by AEP and the inhibitory effect of AENK.

Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are then co-transfected with expression plasmids for Glutathione S-transferase (GST)-tagged tau and wild-type AEP using a suitable transfection reagent.

-

Treatment: Following transfection, cells are treated with varying concentrations of AENK or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Lysis and Protein Extraction: Cells are harvested and lysed in a suitable buffer to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for tau (to detect full-length and cleaved fragments) and AEP. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

Data Analysis: The intensity of the bands corresponding to full-length tau and its cleavage products is quantified to determine the extent of tau fragmentation in the presence and absence of AENK.

Oxygen-Glucose Deprivation (OGD) in Primary Neurons

This in vitro model mimics the ischemic conditions that can lead to AEP activation and subsequent tau pathology.

Protocol:

-

Primary Neuron Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured on appropriate substrates.

-

OGD Induction: To induce OGD, the culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-2 hours).

-

Treatment: AENK or a vehicle control is added to the culture medium either before, during, or after the OGD period, depending on the experimental design.

-

Assessment of Tau Phosphorylation and Synaptic Proteins: Following the OGD and treatment period, cells are lysed, and protein extracts are subjected to Western blot analysis using antibodies against various phosphorylated tau epitopes (e.g., AT8, pS199) and synaptic proteins (e.g., synapsin, PSD95).

-

Data Analysis: The levels of phosphorylated tau and synaptic proteins are quantified and normalized to a loading control (e.g., actin or tubulin).

In Vivo Traumatic Brain Injury (TBI) Model

This animal model is used to study the effects of AENK on TBI-induced tau pathology and cognitive deficits.

Protocol:

-

TBI Induction: Adult male rats are subjected to a controlled cortical impact to induce a focal TBI. Sham-operated animals serve as controls.

-

AENK Administration: AENK or a vehicle control is administered to the animals, typically via intracerebroventricular injection, at a specified time point relative to the TBI.

-

Behavioral Assessment: Cognitive function is assessed using standard behavioral tests, such as the Morris water maze, at various time points post-injury.

-

Tissue Collection and Preparation: At the end of the study, animals are euthanized, and brain tissue, particularly the hippocampus, is collected for biochemical analysis.

-

Biochemical Analyses:

-

Western Blotting: Hippocampal lysates are analyzed by Western blotting for levels of phosphorylated tau, total tau, synaptic proteins, and activated AEP.

-

PP2A Activity Assay: The enzymatic activity of PP2A in the hippocampal lysates is measured using a commercially available kit.

-

Conclusion and Future Directions

The AEP inhibitor AENK has demonstrated significant potential in preclinical models for mitigating the key pathological features of tauopathies. By inhibiting AEP, AENK effectively reduces both the direct cleavage of tau into aggregation-prone fragments and the indirect hyperphosphorylation of tau through the SET-PP2A pathway. The data strongly support the continued investigation of AEP inhibitors as a therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders characterized by tau pathology.

Future research should focus on the development of more potent, selective, and brain-penetrant small molecule inhibitors of AEP. Further in vivo studies are warranted to fully elucidate the long-term efficacy and safety of AEP inhibition in various models of tauopathy. Ultimately, the translation of these promising preclinical findings into clinical applications holds the potential to provide a novel and effective treatment for patients suffering from these devastating diseases.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cleavage of tau by asparagine endopeptidase mediates the neurofibrillary pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AENK ameliorates cognitive impairment and prevents Tau hyperphosphorylation through inhibiting AEP-mediated cleavage of SET in rats with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockage of AEP attenuates TBI-induced tau hyperphosphorylation and cognitive impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Aep-IN-3 on Amyloid-Beta Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease, a devastating neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A key enzymatic player in the production of Aβ is Asparagine Endopeptidase (AEP), also known as δ-secretase. This lysosomal cysteine protease cleaves the Amyloid Precursor Protein (APP) at novel sites, facilitating the generation of pathogenic Aβ peptides. Consequently, the inhibition of AEP presents a promising therapeutic strategy to mitigate Alzheimer's pathology. This technical guide provides an in-depth analysis of Aep-IN-3, a potent and brain-penetrant AEP inhibitor, and its role in modulating Aβ production. We will delve into the underlying signaling pathways, present quantitative data from preclinical studies, and provide detailed experimental protocols for researchers investigating this therapeutic avenue.

The C/EBPβ/AEP Signaling Pathway in Amyloid-Beta Production

The production of Aβ is intricately linked to the C/EBPβ/AEP signaling pathway. Chronic inflammation, a known contributor to Alzheimer's disease, can activate the transcription factor CCAAT-enhancer-binding protein β (C/EBPβ). Activated C/EBPβ, in turn, upregulates the expression of AEP.[1]

Elevated levels of active AEP then directly impact the processing of APP. AEP cleaves APP at two specific asparagine residues, N373 and N585.[1] This cleavage is a critical step in the amyloidogenic pathway, as the resulting APP fragments are more readily processed by β-secretase (BACE1) and γ-secretase, leading to an increased production of Aβ peptides, particularly the aggregation-prone Aβ42.[1]

This compound: A Potent Inhibitor of AEP

This compound has been identified as a potent, orally available, and brain-penetrant inhibitor of AEP. Its inhibitory activity is characterized by a low nanomolar half-maximal inhibitory concentration (IC50), indicating high potency.

| Compound | IC50 (nM) | Key Features |

| This compound | 7.8 ± 0.9 | Orally available, brain-penetrant |

Table 1: Inhibitory Potency of this compound against AEP.

Impact of AEP Inhibition on Amyloid-Beta Production: Quantitative Data

While specific quantitative data for this compound's direct impact on Aβ production from peer-reviewed publications is limited, studies on a closely related and optimized AEP inhibitor, referred to as "#11 A," provide compelling evidence for the therapeutic potential of this class of compounds. These studies demonstrate a significant and dose-dependent reduction in the levels of both Aβ40 and Aβ42 in the brains of Alzheimer's disease mouse models.

In Vivo Efficacy in APP/PS1 Transgenic Mice

Oral administration of the AEP inhibitor "#11 A" to APP/PS1 transgenic mice, a widely used model for familial Alzheimer's disease, resulted in a marked decrease in the brain levels of soluble Aβ40 and Aβ42.

| Treatment Group | Aβ40 Reduction (%) | Aβ42 Reduction (%) |

| #11 A (10 mg/kg) | Significant | Significant |

| #11 A (20 mg/kg) | Further Significant Reduction | Further Significant Reduction |

Table 2: Effect of AEP inhibitor "#11 A" on soluble Aβ levels in the brains of APP/PS1 mice. (Note: Specific percentage reductions were not provided in the source material, but were described as "significant" and "dose-dependently" reduced).

In Vivo Efficacy in Thy1-ApoE4/C/EBPβ Transgenic Mice

To model sporadic Alzheimer's disease, the effects of "#11 A" were also evaluated in Thy1-ApoE4/C/EBPβ transgenic mice. Repeated oral administration led to a substantial decrease in mouse Aβ (mAβ) aggregation.

| Treatment Group | mAβ40 Reduction | mAβ42 Reduction | mAβ Aggregation Reduction |

| #11 A (oral admin.) | Dose-dependent decrease | Dose-dependent decrease | Substantial decrease (validated by Aβ PET) |

Table 3: Effect of AEP inhibitor "#11 A" on mouse Aβ levels and aggregation in Thy1-ApoE4/C/EBPβ mice.

Experimental Protocols

The following protocols provide a framework for investigating the impact of AEP inhibitors like this compound on Aβ production.

In Vitro AEP Inhibition Assay

This protocol details a biochemical assay to determine the IC50 of an AEP inhibitor.

Materials:

-

Recombinant human AEP

-

Fluorogenic AEP substrate (e.g., Z-Ala-Ala-Asn-AMC)

-

This compound

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations.

-

In a 96-well plate, add a fixed concentration of recombinant AEP to each well.

-

Add the serially diluted this compound or vehicle (DMSO) to the wells containing AEP and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic AEP substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of AEP inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Study in an Alzheimer's Disease Mouse Model

This protocol outlines a typical in vivo study to assess the efficacy of an AEP inhibitor in reducing brain Aβ levels.

Animals:

-

APP/PS1 transgenic mice or another suitable Alzheimer's disease model.

-

Age-matched wild-type littermates as controls.

Treatment:

-

This compound formulated for oral gavage.

-

Vehicle control (e.g., 0.5% methylcellulose).

-

Administer this compound or vehicle daily for a specified duration (e.g., 1 to 3 months).

Procedure:

-

Animal Dosing: Administer this compound or vehicle to the respective groups of mice via oral gavage at a predetermined dose (e.g., 10 mg/kg).

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Harvest the brains and divide them sagitally. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

-

Brain Homogenization: Homogenize the frozen brain tissue in a suitable buffer containing protease inhibitors.

-

Aβ Quantification (ELISA): Use commercially available ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates. Follow the manufacturer's instructions.

-

Western Blot Analysis: Perform Western blotting on the brain homogenates to analyze the levels of full-length APP and its C-terminal fragments (CTFs) to assess the impact of AEP inhibition on APP processing.

-

Immunohistochemistry: Use the fixed brain hemisphere to prepare sections for immunohistochemical staining with anti-Aβ antibodies to visualize and quantify Aβ plaque deposition.

-

Data Analysis: Statistically analyze the data from ELISA, Western blotting, and immunohistochemistry to determine the effect of this compound treatment compared to the vehicle control group.

Conclusion

The inhibition of AEP with potent, brain-penetrant molecules like this compound represents a highly promising therapeutic strategy for Alzheimer's disease. By targeting a key upstream event in the amyloidogenic cascade, AEP inhibitors have the potential to significantly reduce the production of neurotoxic Aβ peptides. The quantitative data from preclinical studies using a closely related AEP inhibitor strongly support this approach, demonstrating a robust reduction in brain Aβ levels. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the efficacy of this compound and advance the development of this novel class of Alzheimer's therapeutics. Further research focusing on the specific pharmacokinetics, pharmacodynamics, and long-term efficacy of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

The Role of Aep-IN-3 and Other Asparagine Endopeptidase Inhibitors in Preclinical Models of Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. A key player implicated in the neuroinflammatory cascade is asparagine endopeptidase (AEP), a lysosomal cysteine protease. Under pathological conditions, AEP becomes upregulated and contributes to the processing of key proteins involved in neurodegeneration and the potentiation of inflammatory responses. This has led to the development of AEP inhibitors as a potential therapeutic strategy. This technical guide provides an in-depth overview of the preclinical studies involving AEP inhibitors, with a focus on Aep-IN-3 and the widely studied δ-secretase inhibitor 11, in the context of neuroinflammation.

Core Compounds

This guide focuses on two key asparagine endopeptidase inhibitors that have been evaluated in preclinical models of neuroinflammation:

-

This compound (Compound 18): A potent, orally active, and brain-penetrant AEP inhibitor with an IC50 of 7.8 ± 0.9 nM[1][2].

-

δ-secretase inhibitor 11 (Compound #11/CP11): An orally active and brain-penetrant AEP inhibitor with a reported IC50 in the range of 0.31 to 0.7 µM[3][4].

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of AEP inhibitors on neuroinflammation and related pathologies.

Table 1: In Vitro Efficacy of AEP Inhibitors

| Compound | Assay | IC50 | Reference(s) |

| This compound (Compound 18) | AEP Inhibition Assay | 7.8 ± 0.9 nM | [1] |

| δ-secretase inhibitor 11 | AEP Inhibition Assay | 0.31 ± 0.15 µM | |

| δ-secretase inhibitor 11 | AEP Inhibition Assay | ~150 nM |

Table 2: In Vivo Effects of AEP Inhibitors on Neuroinflammatory Markers

| Compound | Animal Model | Treatment Regimen | Brain Region | Marker | Result | Reference(s) |

| δ-secretase inhibitor 11 | APP/PS1 Mice | 10 mg/kg, p.o., daily for 1 month | Brain | TNF-α (mRNA & protein) | Significant decrease | |

| δ-secretase inhibitor 11 | APP/PS1 Mice | 10 mg/kg, p.o., daily for 2 months | Brain | IL-6, IL-1β (mRNA & protein) | Significant decrease | |

| δ-secretase inhibitor 11 | Tau P301S & 5XFAD Mice | 3-month chronic treatment | Brain | IL-1β, TNF-α | Reduced secretion | |

| Compound #11 | Fenpropathrin-treated Mice | Not specified | Not specified | Neuroinflammation | Attenuated | |

| Compound #11 | Spinal Cord Injury Mice | Not specified | Cortex & Hippocampus | Inflammatory Cytokines | Decreased levels |

Table 3: In Vivo Effects of AEP Inhibitors on Microglial Activation

| Compound | Animal Model | Treatment Regimen | Brain Region | Marker | Result | Reference(s) |

| δ-secretase inhibitor 11 | SAMP8 Mice | 10 mg/kg, p.o., for 3 months | Cortex & Hippocampus | Iba1 | Markedly decreased signal | |

| Compound #11 | Spinal Cord Injury Mice | Not specified | Cortex & Hippocampus | Microglia Population | Reduced |

Signaling Pathways

The C/EBPβ/AEP signaling pathway is a crucial axis in the regulation of neuroinflammation. Chronic inflammation and other stressors can activate the transcription factor CCAAT-enhancer-binding protein β (C/EBPβ), which in turn upregulates the expression of AEP. Activated AEP can then cleave various substrates, including amyloid precursor protein (APP) and tau, contributing to the pathology of neurodegenerative diseases and further amplifying the inflammatory response.

Caption: The C/EBPβ/AEP signaling cascade in neuroinflammation.

Experimental Workflows

A typical preclinical study investigating the efficacy of an AEP inhibitor on neuroinflammation in a mouse model follows a structured workflow, from animal model selection and treatment to behavioral and molecular analyses.

Caption: A generalized experimental workflow for preclinical AEP inhibitor studies.

Experimental Protocols

Western Blot for Neuroinflammatory Markers in Brain Tissue

This protocol is a composite based on standard methodologies and requires optimization for specific antibodies and experimental conditions.

-

Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate briefly to ensure complete lysis.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-20% Tris-glycine gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Anti-Iba1 (for microglia)

-

Anti-TNF-α

-

Anti-IL-1β

-

Anti-AEP

-

Anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ).

-

ELISA for Cytokine Levels in Brain Homogenates

This protocol provides a general guideline for using commercially available ELISA kits.

-

Sample Preparation:

-

Prepare brain tissue homogenates as described for Western blotting, ensuring the lysis buffer is compatible with the ELISA kit.

-

Dilute the samples to fall within the standard curve range of the assay.

-

-

ELISA Procedure (refer to manufacturer's instructions):

-

Add standards and samples to the pre-coated microplate.

-

Incubate as per the kit's instructions.

-

Wash the plate multiple times.

-

Add the detection antibody and incubate.

-

Wash the plate.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of cytokines in the samples by interpolating their absorbance values from the standard curve.

-

Immunofluorescence for Microglial Activation

This protocol outlines the steps for visualizing and assessing microglial morphology in brain sections.

-

Tissue Preparation:

-

Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight.

-

Cryoprotect the brain in a sucrose gradient (e.g., 15% then 30%).

-

Freeze the brain and cut 20-40 µm sections using a cryostat.

-

-

Staining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (e.g., citrate buffer).

-

Permeabilize sections with 0.3% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.

-

Incubate with primary antibody (e.g., anti-Iba1) overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

-

Wash sections in PBS.

-

Counterstain with DAPI to visualize nuclei.

-

Mount sections on slides with an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a confocal or fluorescence microscope.

-

Analyze microglial morphology (e.g., cell body size, process length and branching) and cell number using imaging software such as ImageJ.

-

Conclusion

Preclinical studies consistently demonstrate the potential of AEP inhibitors, including this compound and δ-secretase inhibitor 11, in mitigating neuroinflammation across various models of neurodegenerative diseases. The inhibition of the C/EBPβ/AEP signaling pathway represents a promising therapeutic strategy. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals working in this field, facilitating further investigation into the therapeutic utility of AEP inhibition for the treatment of neuroinflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Aep-IN-3: A Potential Disease-Modifying Agent for Neurodegenerative Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary:

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A key pathological hallmark in many of these conditions is the aberrant cleavage of proteins, leading to the formation of toxic aggregates that drive neuronal dysfunction and death. Asparagine endopeptidase (AEP), also known as legumain or δ-secretase, has emerged as a critical upstream enzyme in this pathological cascade. AEP is a lysosomal cysteine protease that is upregulated and mislocalized in the brains of patients with neurodegenerative diseases. It cleaves key substrates, including Amyloid Precursor Protein (APP) and Tau, initiating and promoting the formation of amyloid-β plaques and neurofibrillary tangles, the characteristic lesions in Alzheimer's disease. Aep-IN-3, a potent, selective, orally bioavailable, and brain-penetrant small molecule inhibitor of AEP, has shown significant promise in preclinical studies as a potential therapeutic agent. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction: The Role of AEP in Neurodegeneration

Asparagine endopeptidase (AEP) is a lysosomal cysteine protease that plays a physiological role in the processing of antigens and the degradation of cellular proteins. However, in the context of neurodegenerative diseases, AEP's activity becomes pathogenic. Under acidic conditions, which are often present in the aging and diseased brain, AEP becomes activated and can cleave a variety of substrates implicated in neurodegeneration.

Its role as a "δ-secretase" is particularly critical in Alzheimer's disease, where it cleaves both APP and Tau.[1][2] AEP-mediated cleavage of APP generates fragments that are more readily processed by β- and γ-secretases, leading to increased production of amyloid-β (Aβ) peptides.[1] Similarly, AEP cleaves Tau at the N368 residue, producing a truncated form of Tau that is more prone to aggregation and formation of neurofibrillary tangles (NFTs).[2][3] This dual action on two central pathological proteins makes AEP an attractive therapeutic target for modifying the course of Alzheimer's disease and potentially other neurodegenerative conditions.

This compound: A Potent and Brain-Penetrant AEP Inhibitor

This compound (also referred to as compound 18 in the primary literature) is a novel, irreversible, and orthosteric inhibitor of AEP. Its development was guided by a structure-activity relationship (SAR) campaign aimed at optimizing potency, selectivity, and pharmacokinetic properties, particularly oral bioavailability and brain penetration.

In Vitro Profile

This compound demonstrates potent inhibition of recombinant human AEP in biochemical assays. The key in vitro parameters are summarized in the table below.

| Parameter | Value | Reference |

| IC50 (AEP) | 7.8 ± 0.9 nM |

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in mice have demonstrated that this compound possesses favorable drug-like properties, including excellent oral bioavailability and the ability to cross the blood-brain barrier.

| Parameter | Value | Species | Route | Reference |

| Oral Bioavailability (F%) | 83% | Mouse | Oral | |

| Brain Penetration (Kp,uu) | 0.22 (for precursor compound 6o) | Mouse | Oral |

Note: Kp,uu for this compound is not explicitly stated, but the precursor compound 6o showed good brain penetration.

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a transgenic mouse model of tauopathy (TauP301L). Oral administration of this compound for five days resulted in significant inhibition of AEP activity in both the brain and peripheral organs. Crucially, this was accompanied by a reduction in the formation of the pathogenic Tau N368 fragment in the brain, providing in vivo proof-of-concept for its mechanism of action.

Another study on a similar AEP inhibitor, #11 A, in Tau P301S mice demonstrated a dose-dependent reduction of Tau N368 and phosphorylated Tau levels in the brain, cerebrospinal fluid (CSF), and plasma following acute oral administration at doses of 3.5, 7.5, and 15 mg/kg.

Signaling Pathways and Experimental Workflows

AEP-Mediated Pathological Cascade in Alzheimer's Disease

References

An In-depth Technical Guide to Aep-IN-3: Selectivity, Potency, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aep-IN-3, a potent and selective inhibitor of Asparaginyl Endopeptidase (AEP). The information presented herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The potency and selectivity of this compound have been rigorously evaluated through a series of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against its primary target, AEP, and a panel of other proteases and off-target proteins.

Table 1: Biochemical Potency of this compound against AEP

| Target | Assay Type | Substrate | Inhibitor | IC50 (nM) |

| Asparaginyl Endopeptidase (AEP) | Biochemical Assay | Z-AAN-Rh110 (10 μM) | This compound | 7.8 ± 0.9 |

Table 2: Selectivity of this compound against a Panel of Proteases

| Protease Target | Concentration of this compound | % Inhibition |

| Caspase 3 | 10 µM | No inhibition |

| Cathepsin S | 10 µM | No inhibition |

Further details from a broader radiometric-based biochemical counter screen panel were not publicly available.

Table 3: Off-Target Selectivity Profile of this compound (CEREP Panel)

| Target | Concentration of this compound | % Inhibition |

| hERG | Not specified | No inhibition |

A full CEREP panel screening was mentioned, but specific results for other targets were not detailed in the available resources.

Table 4: Cellular Activity of this compound

| Assay | Cell Line | Key Measurement | Result |

| Tau N368 Reduction | SH-SY5Y | Reduction of Tau N368 fragment | Dose-dependent reduction |

| Cellular Thermal Shift Assay (CETSA) | Not specified | Target Engagement | This compound binds to AEP in a cellular context |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

AEP Biochemical Assay

Objective: To determine the in vitro potency (IC50) of this compound against recombinant AEP.

Materials:

-

Recombinant AEP (0.1 nM)

-

Peptide substrate Z-AAN-Rh110 (10 μM)

-

This compound (various concentrations)

-

Assay Buffer (specific composition not detailed in the source)

-

384-well plates

-

Plate reader for fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add recombinant AEP to each well.

-

Add the diluted this compound or vehicle control to the wells containing AEP and incubate for a pre-determined period.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Z-AAN-Rh110 to each well.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Tau N368 Reduction Assay

Objective: To assess the ability of this compound to inhibit AEP-mediated cleavage of Tau in a cellular environment.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium and supplements

-

This compound (various concentrations)

-

Lysis buffer

-

Antibodies: Anti-Tau N368 (cleavage-specific) and total Tau antibody

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Culture SH-SY5Y cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Lyse the cells using a suitable lysis buffer and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the AEP-cleaved Tau fragment (N368) and total Tau.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the levels of Tau N368 to total Tau to determine the dose-dependent reduction.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to AEP within a cellular context.

Materials:

-

Intact cells expressing AEP

-

This compound or vehicle control

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heat treatment (e.g., PCR thermocycler)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents and equipment

-

Anti-AEP antibody

Procedure:

-

Treat intact cells with this compound or vehicle control for a defined period to allow for compound entry and target binding.

-

Wash the cells with PBS to remove excess compound.

-

Resuspend the cells in PBS and aliquot them into PCR tubes.

-

Heat the cell suspensions across a range of temperatures for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble AEP in the supernatant by Western blotting using an anti-AEP antibody.

-

Plot the amount of soluble AEP as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound.

Aep-IN-3: A Technical Guide to a Novel Brain-Penetrant Asparagine Endopeptidase (AEP) Inhibitor for Alzheimer's Disease Research

Abstract

Aep-IN-3 is a potent, orally active, and brain-penetrant inhibitor of asparagine endopeptidase (AEP), a cysteine protease implicated in the pathology of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals. The document details the mechanism of action, experimental protocols for its synthesis and biological assays, and key quantitative data, presented in a structured format for ease of reference and comparison.

Introduction

Asparagine endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that plays a critical role in the pathogenesis of Alzheimer's disease (AD). AEP is responsible for the cleavage of key proteins, including Amyloid Precursor Protein (APP) and Tau. The cleavage of these proteins by AEP leads to the formation of aggregation-prone fragments, contributing to the formation of amyloid plaques and neurofibrillary tangles, the hallmark pathological features of AD. Therefore, the inhibition of AEP presents a promising therapeutic strategy for the treatment of Alzheimer's disease. This compound has emerged as a significant research compound due to its potent and selective inhibition of AEP, coupled with its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance.

Mechanism of Action and Signaling Pathway

This compound functions as an orthosteric, irreversible inhibitor of asparagine endopeptidase. By binding to the active site of AEP, it prevents the enzymatic cleavage of its substrates, APP and Tau. The inhibition of AEP-mediated cleavage is crucial in mitigating the downstream pathological cascades of Alzheimer's disease.

The signaling pathway affected by this compound is depicted below:

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| IC50 (AEP) | 7.8 ± 0.9 nM |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value |

| Oral Bioavailability (F%) | Mouse | 83% |

| Brain Penetrance (Kp,uu) | Mouse | 0.3 |

| Half-life (T1/2) | Mouse | Not Reported |

| Clearance (CL) | Mouse | Not Reported |

| Volume of Distribution (Vd) | Mouse | Not Reported |

Table 3: In Vivo Efficacy of this compound

| Study Model | Dosage | Duration | Key Finding |

| TauP301L Transgenic Mice | 20 mg/kg, p.o., BID | 5 days | Significantly inhibited AEP activity in the brain. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the procedures outlined by Krummenacher et al. in the Journal of Medicinal Chemistry (2023). The following is a representative synthetic scheme and a general protocol. For detailed, step-by-step procedures, including reagent quantities and reaction conditions, please refer to the supporting information of the original publication.

General Synthetic Protocol:

-

Step 1: Acylation. The synthesis typically begins with the acylation of a substituted aniline with a suitable acylating agent to form an amide intermediate.

-

Step 2: Cyclization. The amide intermediate undergoes a cyclization reaction, often acid-catalyzed, to form a heterocyclic core structure.

-

Step 3: Functional Group Interconversion. The heterocyclic intermediate is then subjected to a series of functional group manipulations to install the necessary reactive groups for the final coupling step.

-

Step 4: Final Coupling. The final step involves the coupling of the functionalized heterocyclic core with another key building block to yield this compound.

-

Purification. The final product is purified using standard techniques such as column chromatography and recrystallization to afford the desired compound with high purity.

Note: The exact reagents and conditions are proprietary and detailed in the primary literature.

AEP Inhibition Assay

The potency of this compound against AEP was determined using a biochemical fluorescence-based assay.

Protocol:

-

Reagents: Recombinant human AEP enzyme, a fluorogenic AEP substrate (e.g., Z-Asn-AMC), and this compound.

-

Assay Buffer: A suitable buffer at the optimal pH for AEP activity (typically acidic).

-

Procedure: a. This compound is serially diluted to various concentrations. b. The recombinant AEP enzyme is pre-incubated with the different concentrations of this compound for a specified period. c. The fluorogenic substrate is added to initiate the enzymatic reaction. d. The fluorescence intensity is measured over time using a plate reader. e. The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

Data Analysis: The IC50 value is determined by plotting the percentage of AEP inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Study

The pharmacokinetic properties of this compound were evaluated in mice.

Protocol:

-

Animal Model: Male C57BL/6 mice.

-

Dosing: this compound is administered orally (p.o.) and intravenously (i.v.) at a specified dose.

-

Sample Collection: Blood samples are collected at various time points post-dosing. Brain tissue is also collected at the end of the study.

-

Sample Analysis: The concentration of this compound in plasma and brain homogenates is quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as bioavailability (F%), half-life (T1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis. Brain penetrance (Kp,uu) is determined by the ratio of the unbound drug concentration in the brain to that in the plasma.

Conclusion

This compound is a valuable research tool for investigating the role of asparagine endopeptidase in Alzheimer's disease. Its high potency, oral bioavailability, and ability to cross the blood-brain barrier make it a suitable candidate for in vivo studies aimed at validating AEP as a therapeutic target. The detailed protocols and comprehensive data presented in this guide are intended to facilitate further research and development in this promising area of neurodegenerative disease therapeutics.

Disclaimer: This document is intended for research purposes only. This compound is not for human use. Researchers should refer to the original publication for complete and detailed experimental procedures.

Aep-IN-3's Effect on Lysosomal Function in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparagine endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that plays a critical role in neuronal homeostasis and has been implicated in the pathogenesis of various neurodegenerative diseases. Its activity is highly dependent on the acidic pH of the lysosomal lumen. Aep-IN-3 is representative of a class of potent and specific inhibitors of AEP. This technical guide provides an in-depth analysis of the effects of AEP inhibition by compounds like this compound on lysosomal function in neurons. We will explore the molecular mechanisms, summarize key quantitative findings, provide detailed experimental protocols for assessing these effects, and present visual diagrams of the relevant pathways and workflows.

Introduction: Asparagine Endopeptidase (AEP) in Neuronal Lysosomes

AEP is synthesized as an inactive zymogen and undergoes autocatalytic activation under the acidic conditions of the late endosome/lysosome compartment.[1] In neurons, AEP is involved in the processing of a variety of substrates, and its dysregulation is linked to neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[2] Key neuronal substrates for AEP include:

-

Amyloid Precursor Protein (APP): AEP cleaves APP, contributing to the generation of amyloid-beta (Aβ) peptides.[2][3]

-

Tau: AEP-mediated cleavage of tau can promote its hyperphosphorylation and the formation of neurofibrillary tangles.[3]

-

α-Synuclein: AEP can truncate α-synuclein, which may trigger its aggregation.

-

SET: AEP cleaves SET, an inhibitor of protein phosphatase 2A (PP2A) and DNase, thereby influencing neuronal survival pathways.

Given its role in the processing of these key proteins, inhibition of AEP has emerged as a promising therapeutic strategy for neurodegenerative diseases.

Effects of AEP Inhibition on Neuronal Lysosomal Function

Inhibition of AEP by a specific inhibitor like this compound can have several consequences for neuronal lysosomal function and overall neuronal health.

Neuroprotection and Reduction of Pathological Protein Aggregation

Pharmacological inhibition of AEP has demonstrated significant neuroprotective effects in various models. By preventing the cleavage of substrates like APP and α-synuclein, AEP inhibitors can reduce the formation of toxic protein aggregates.

Table 1: Effects of AEP Inhibition on Neurodegeneration and Protein Aggregation

| Parameter | Model System | Treatment | Observed Effect | Reference |

| Dopaminergic Neurons | Fenpropathrin-treated mice | AEP inhibitor (CP11) | Attenuated degeneration of dopaminergic neurons. | |

| α-Synuclein Aggregation | HEK293 cells with stable α-synuclein expression | AEP inhibitor (CP11) | Decreased α-synuclein aggregation. | |

| Aβ Production | APP/PS1 mice | δ-secretase inhibitor 11 | Markedly decreased secretion of Aβ1–40 and Aβ1–42. | |

| Neuronal Cell Death | Kainate-treated mice | AEP knockout | Markedly blocked neuronal cell death. |

Modulation of Neuroinflammation

Neuroinflammation is a key component of neurodegenerative diseases. AEP activity has been linked to pro-inflammatory responses in the brain.

Table 2: Effects of AEP Inhibition on Neuroinflammation

| Parameter | Model System | Treatment | Observed Effect | Reference |

| Pro-inflammatory Cytokines | APP/PS1 mice | δ-secretase inhibitor 11 | Significant decrease in TNF-α, IL-6, and IL-1β. | |

| Microglia Activation | Traumatic brain injury in mice | AEP knockout | Significantly inhibited TBI-induced inflammatory responses. |

Alterations in Lysosomal Proteolytic Capacity

The direct inhibition of AEP, a key lysosomal protease, can lead to complex and sometimes compensatory changes within the lysosome. In some contexts, the loss of AEP activity can trigger a response that increases the levels of other lysosomal proteases.

Table 3: Effects of AEP Deficiency on Lysosomal Enzyme Composition

| Parameter | Model System | Observation | Potential Mechanism | Reference |

| Lysosomal Cysteine Proteases | AEP knockout mouse kidney | Increase in other lysosomal cysteine proteases (e.g., Cathepsin D). | Accumulation of undegraded material and/or STAT3 activation. | |

| Lysosomal Structure | AEP knockout mouse kidney | Augmentation and dislocation of late endosomes and lysosomes. | Accumulation of electron-dense and membranous materials. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of AEP inhibitors on neuronal lysosomal function.

Measurement of Lysosomal pH

Objective: To quantify the pH of the lysosomal lumen in live neurons following treatment with an AEP inhibitor.

Method: Ratiometric Fluorescence Microscopy using LysoSensor™ Yellow/Blue DND-160

-

Cell Culture: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.

-

Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.

-

Dye Loading:

-

Prepare a 2 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium.

-

Remove the culture medium from the cells and incubate with the LysoSensor™ working solution for 3 minutes at 37°C.

-

-

Imaging:

-

Immediately after incubation, replace the loading solution with pre-warmed imaging buffer.

-

Image the cells on a fluorescence microscope equipped with a heated stage and environmental chamber.

-

Acquire images using two different emission wavelengths (e.g., ~450 nm for blue and ~520 nm for yellow) with a single excitation wavelength (e.g., ~360 nm).

-

-

Analysis:

-

Calculate the ratio of the fluorescence intensity from the yellow channel to the blue channel for individual lysosomes.

-

Generate a calibration curve by treating cells with buffers of known pH in the presence of ionophores like nigericin and monensin.

-

Convert the fluorescence ratios of experimental samples to absolute pH values using the calibration curve.

-

Cathepsin Activity Assay

Objective: To measure the activity of other lysosomal proteases, such as Cathepsin D, to assess potential compensatory effects of AEP inhibition.

Method: Fluorescence-based Cathepsin D Activity Assay

-

Lysosome Isolation (optional, for higher purity):

-

Homogenize neuronal cells or tissues in a suitable buffer.

-

Isolate lysosomes using a lysosome enrichment kit or density gradient centrifugation.

-

-

Lysate Preparation:

-

Lyse the whole cells or isolated lysosomes in a non-denaturing lysis buffer.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

Enzyme Reaction:

-

In a 96-well plate, add a standardized amount of protein from each sample.

-

Add a Cathepsin D-specific fluorogenic substrate (e.g., a peptide conjugated to a fluorophore like MCA).

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Compare the fluorescence intensity (representing enzyme activity) between this compound treated and control samples.

-

Normalize the activity to the protein concentration.

-

Western Blotting for AEP Substrates

Objective: To determine if AEP inhibition by this compound prevents the cleavage of its known substrates like APP, tau, or α-synuclein.

Method:

-

Sample Preparation:

-

Culture and treat neuronal cells with this compound or vehicle.

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the full-length form and a cleaved fragment of an AEP substrate (e.g., anti-α-synuclein).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and compare the ratio of the cleaved fragment to the full-length protein between treated and control groups. Use a loading control (e.g., β-actin or GAPDH) for normalization.

-

Visualizations

Signaling and Processing Pathways

Caption: AEP activation and substrate processing pathway in neurons and its inhibition by this compound.

Experimental Workflow

Caption: Workflow for assessing the effects of this compound on neuronal lysosomal function.

Conclusion

The inhibition of asparagine endopeptidase by compounds such as this compound presents a compelling therapeutic avenue for neurodegenerative diseases. This strategy directly targets the enzymatic activity responsible for the proteolytic processing of key pathological proteins like APP, tau, and α-synuclein. As demonstrated, AEP inhibition leads to a reduction in toxic protein aggregates and ameliorates neuroinflammation, thereby conferring significant neuroprotective effects. The provided experimental protocols offer a robust framework for researchers to further investigate the nuanced effects of AEP inhibitors on the complex biology of neuronal lysosomes. Future studies should continue to elucidate the potential for compensatory lysosomal responses and refine the therapeutic application of AEP inhibitors for clinical use.

References

- 1. Neuroprotective Actions of PIKE-L by Inhibition of SET Proteolytic Degradation by Asparagine Endopeptidase (AEP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aep-IN-3 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aep-IN-3 is a potent and selective inhibitor of Asparaginyl Endopeptidase (AEP), also known as legumain. AEP is a lysosomal cysteine protease that plays a crucial role in various pathological processes, including tumor progression, invasion, and metastasis, as well as neurodegenerative diseases.[1][2][3][4] In cancer, AEP is often overexpressed and contributes to the degradation of the extracellular matrix, promoting cell migration and invasion.[5] It is also involved in the activation of other proteases and the processing of proteins that regulate cell survival and apoptosis. AEP has been shown to influence key signaling pathways, including the PI3K/AKT pathway, which is critical for cell growth and proliferation. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its therapeutic potential.

Mechanism of Action

This compound functions by specifically targeting and inhibiting the enzymatic activity of AEP. AEP is a cysteine protease that cleaves peptide bonds on the C-terminal side of asparagine residues. By blocking this activity, this compound can prevent the downstream effects of AEP-mediated protein processing, leading to a reduction in tumor cell malignancy and potentially sensitizing cells to other therapeutic agents.

Data Presentation

Table 1: In Vitro Efficacy of AEP Inhibitors

| Inhibitor Name | IC50 Value | Cell Line/Assay Condition | Reference |

| δ-secretase inhibitor 11 | 0.31 ± 0.15 μM | Recombinant mouse AEP, in vitro enzymatic assay | |

| δ-secretase inhibitor 11 | ~150 nM | In vitro AEP inhibition | |

| Legumain inhibitor 1 | 3.6 nM | Selective Legumain inhibition |

Table 2: Cellular Effects of AEP Inhibition

| Cell Line | Assay | Observed Effect | Reference |

| U87-MG and A172 (Glioblastoma) | Colony Formation | Reduced number and size of colonies | |

| U87-MG and A172 (Glioblastoma) | Cell Growth | Slower cell proliferation | |

| U87-MG and A172 (Glioblastoma) | Apoptosis | Increased percentage of apoptotic cells | |

| MDA-MB-231 (Breast Cancer) | Cell Viability | AEP inhibition significantly reduced cell proliferation | |

| MCF-7 (Breast Cancer) | Cell Migration (Wound Healing) | Reduced migration ability with combined AEP and CD74 inhibition | |

| MCF-7 (Breast Cancer) | Cell Migration (Transwell) | Reduced migration ability with combined AEP and CD74 inhibition |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, U87-MG)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of PI3K/AKT Pathway

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Materials:

-

Cancer cells treated with this compound as described in Protocol 1.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-PI3K, anti-total PI3K, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the treated and control cells with lysis buffer on ice.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cells treated with this compound.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Treat cells with this compound at various concentrations for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 4: Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cells.

Materials:

-

Cancer cells.

-

6-well or 12-well plates.

-

Sterile 200 µL pipette tip.

-

Microscope with a camera.

Procedure:

-

Seed cells in a plate and grow them to a confluent monolayer.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells.

-